Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI)

Description

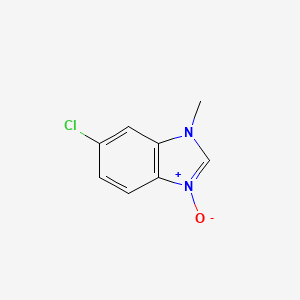

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) is a substituted benzimidazole derivative characterized by a chlorine atom at position 6, a methyl group at position 1, and an oxygen atom at position 3 (likely as an N-oxide). Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, renowned for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties . The structural modifications in this compound—specifically the chloro, methyl, and oxide groups—may enhance its pharmacological profile compared to simpler benzimidazole analogs.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClN2O |

|---|---|

Molecular Weight |

182.61 g/mol |

IUPAC Name |

5-chloro-3-methyl-1-oxidobenzimidazol-1-ium |

InChI |

InChI=1S/C8H7ClN2O/c1-10-5-11(12)7-3-2-6(9)4-8(7)10/h2-5H,1H3 |

InChI Key |

ZNMVMEZEIKIMED-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=[N+](C2=C1C=C(C=C2)Cl)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI), the process may involve the following steps:

Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative under acidic or basic conditions to form the benzimidazole core.

Methylation: The methyl group at the 1st position can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: More oxidized benzimidazole derivatives.

Reduction: Hydroxylated benzimidazole derivatives.

Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Benzimidazole, 6-chloro-1-methyl-, 3-oxide (8CI) is a benzimidazole derivative, a class of bicyclic compounds with fused benzene and imidazole rings. The presence of a chlorine atom at the 6-position, a methyl group at the 1-position, and an oxide functional group at the 3-position gives this specific compound its unique properties. Benzimidazole derivatives are stable and versatile, making them useful in medicinal chemistry as scaffolds for pharmaceutical agents.

Scientific Research Applications

- Pharmaceuticals Benzimidazole, 6-chloro-1-methyl-, 3-oxide (8CI) can be a precursor or active ingredient in medications that target cancers and infections. Many studies demonstrate the bioactivity of benzimidazole and its derivatives as potential anticancer therapeutics . Benzimidazole derivatives are effective against enteroviruses, cytomegalovirus, and herpes simplex virus (HSV) .

- Agricultural Chemicals Benzimidazole, 6-chloro-1-methyl-, 3-oxide (8CI) is used in agricultural chemicals.

- Anti-inflammatory and Analgesic Agents Benzimidazole-based compounds can be anti-inflammatory and analgesic agents because they can inhibit cyclooxygenases (COX), which are enzymes that participate in the biosynthesis of inflammatory mediators like prostaglandins . Benzimidazole derivatives interact with cannabinoid receptors, transient receptor potential vanilloid-1, bradykinin receptors, specific cytokines, and 5-lipoxygenase (5-LOX) activating protein .

Biological Activities of Benzimidazole Derivatives

Benzimidazole derivatives have significant biological activities. They can readily accept or donate protons because of their electron-rich nitrogen heterocycles, which allows them to form diverse weak interactions. This offers an advantage in binding to a broad spectrum of therapeutic targets, thus exhibiting wide-ranging pharmacological activities .

Specific Activities

Mechanism of Action

The mechanism of action of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI) involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of various enzymes and proteins, disrupting their normal function. The compound’s unique structure allows it to bind to specific sites on these targets, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and anticancer activities, where it interferes with the growth and proliferation of pathogens and cancer cells .

Comparison with Similar Compounds

Structural Analysis of Benzimidazole,6-chloro-1-methyl-,3-oxide(8CI)

- Molecular formula : C₈H₇ClN₂O (estimated molecular weight: ~182.5 g/mol).

- Key substituents: 1-Methyl group: Enhances lipophilicity and metabolic stability. 3-Oxide: Introduces polarity, which may influence solubility and membrane permeability.

The 3-oxide group distinguishes this compound from many benzimidazole derivatives, which typically lack oxygenated modifications at this position. This structural feature could modulate electronic properties and intermolecular interactions .

Comparison with Similar Benzimidazole Derivatives

Physicochemical Properties

- Stability : N-Oxides are generally prone to reduction in vivo, which may limit half-life compared to stable halogenated derivatives like tetrachloro-2-(trifluoromethyl)benzimidazole (CAS 2338-29-6) .

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzimidazole Derivatives

Biological Activity

Benzimidazole derivatives, including 6-chloro-1-methyl-, 3-oxide (8CI), exhibit a wide range of biological activities that have garnered significant interest in medicinal chemistry. This compound is characterized by a chlorine atom at the 6-position, a methyl group at the 1-position, and an oxide functional group at the 3-position. Its structural features contribute to its stability and versatility as a pharmacological agent.

Antimicrobial Activity

Benzimidazole derivatives are well-known for their antimicrobial properties , exhibiting both antifungal and antibacterial activities. For instance, studies have shown that compounds similar to 6-chloro-1-methyl-, 3-oxide demonstrate efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is particularly noteworthy. Research indicates that these compounds can act as topoisomerase inhibitors , which are crucial for DNA replication and repair processes. For example, benzimidazole derivatives have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervix adenocarcinoma) and MCF7 (breast adenocarcinoma) cells .

Case Study: Topoisomerase Inhibition

A detailed study evaluated the cytotoxic activity of benzimidazole derivatives on cancer cells through plasmid supercoiling assays. The results indicated that modifications at specific positions on the benzimidazole ring could enhance inhibitory activity against topoisomerases I and II. Notably, compounds with halogen substitutions showed improved binding affinities, leading to lower IC50 values in cell viability assays .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of benzimidazole derivatives is essential for optimizing their biological activity. Research has identified that:

- Substituents at the 6-position significantly influence anticancer activity.

- Compounds with methyl or methoxy groups at specific positions exhibit enhanced selectivity for targets like COX-2, showing potential as anti-inflammatory agents .

The following table summarizes key findings related to SAR for benzimidazole derivatives:

| Substituent Position | Substituent Type | Biological Activity | Reference |

|---|---|---|---|

| 1 | Methyl | Enhanced anticancer activity | |

| 2 | Methoxy | Improved COX-2 inhibition | |

| 6 | Chlorine | Increased topoisomerase inhibition |

The biological activity of benzimidazole derivatives is often attributed to their ability to form hydrogen bonds and engage in various molecular interactions with biological targets. These interactions can lead to:

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 6-chloro-1-methyl-benzimidazole-3-oxide, and how can structural purity be ensured?

- Methodological Answer :

- Synthesis : Utilize condensation reactions between o-phenylenediamine derivatives and appropriate carbonyl or chloro-substituted precursors under controlled conditions. For example, formic acid or trimethyl orthoformate can act as carbonyl sources .

- Purification : Employ column chromatography (e.g., using EtOAc-hexane gradients) to isolate the target compound from side products .

- Characterization : Confirm structural purity via single-crystal X-ray diffraction (SHELX suite for refinement ), NMR (observe characteristic shifts for Cl and methyl groups ), and FT-IR (validate functional groups like N-oxide ).

Q. Which spectroscopic techniques are most reliable for characterizing the electronic and steric effects of the N-oxide group in this compound?

- Methodological Answer :

- NMR : Analyze and chemical shifts to detect deshielding effects from the N-oxide group. Compare with DFT-calculated shifts for validation .

- FT-IR : Identify N-O stretching vibrations near 1250–1350 cm and compare with reference spectra of similar benzimidazole derivatives .

- XRD : Use SHELXL for precise bond-length and angle measurements, particularly around the N-oxide moiety .

Q. How should researchers handle and store 6-chloro-1-methyl-benzimidazole-3-oxide to maintain stability during experiments?

- Methodological Answer :

- Storage : Keep in sealed, light-resistant containers under inert gas (e.g., N) at –20°C to prevent oxidation or hydrolysis.

- Handling : Use glove boxes for moisture-sensitive steps and validate stability via periodic HPLC or TLC checks .

Advanced Research Questions

Q. How can discrepancies between experimental and computational spectroscopic data (e.g., NMR, IR) be resolved for this compound?

- Methodological Answer :

- Cross-Validation : Re-run experiments under standardized conditions (e.g., solvent, temperature) and compare with multiple computational models (DFT with solvent corrections ).

- Error Analysis : Calculate root-mean-square deviations (RMSD) between observed and calculated shifts. Adjust basis sets or solvation models in DFT to minimize discrepancies .

- Complementary Techniques : Use X-ray crystallography (SHELX refinement ) or mass spectrometry to confirm molecular weight and connectivity.

Q. What computational strategies are effective for predicting the pharmacological interactions of 6-chloro-1-methyl-benzimidazole-3-oxide derivatives?

- Methodological Answer :

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., anti-inflammatory enzymes ). Validate poses using molecular dynamics simulations.

- DFT Analysis : Calculate HOMO-LUMO energies and electrostatic potential maps to predict reactivity and binding affinity .

- QSPR Models : Corrogate electronic descriptors (e.g., logP, dipole moments) with bioactivity data using MLR or PCA .

Q. How can quantitative structure-retention relationship (QSRR) models optimize HPLC separation of structurally similar benzimidazole derivatives?

- Methodological Answer :

- Descriptor Selection : Use PCA to identify dominant molecular descriptors (e.g., polar surface area, lipophilicity) influencing retention times .

- Model Building : Apply MLR to correlate descriptors with chromatographic data. Validate via leave-one-out (LOO) cross-validation and external test sets .

- Example Table :

| Descriptor | Coefficient | p-value |

|---|---|---|

| LogP | 0.82 | 0.003 |

| Polar Surface Area | -0.45 | 0.02 |

Q. What experimental design considerations are critical for evaluating the anti-inflammatory activity of this compound?

- Methodological Answer :

- In Vitro Assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 inhibition. Include positive controls (e.g., dexamethasone) and dose-response curves (1–100 µM) .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., Cl position, methyl groups) and compare IC values.

- Data Analysis : Apply ANOVA to assess significance and use PCA to identify key structural contributors to activity .

Q. How can researchers optimize UV-Vis spectrophotometric methods for quantifying this compound in complex matrices?

- Methodological Answer :

- Wavelength Selection : Perform a λ-max determination scan (200–400 nm) in methanol or DMSO. For 6-chloro derivatives, expect peaks near 270–290 nm .

- Validation : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 µg/mL), and recovery rates (>95%) using spiked samples .

- Interference Testing : Evaluate matrix effects by comparing standard curves in solvent vs. biological fluids (e.g., plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.